Myxochelin A
Overview
Description
Myxochelin A Description
Myxochelin A is a siderophore produced by various myxobacteria, including Stigmatella aurantiaca Sg a15, and is known for its iron-chelating properties. It is biosynthesized by nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) . Myxochelins have been identified as potent inhibitors of human 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response, and have shown antiproliferative effects on leukemic cells . The myxochelin family has been expanded through the discovery of new congeners, which have been synthesized and evaluated for their biological activities .
Synthesis Analysis
The biosynthetic gene cluster for myxochelin A has been characterized, revealing that the compound is assembled from ATP, NAD(P)H, lysine, and 2,3-dihydroxybenzoic acid (DHBA) . The condensation domain of MxcG performs two condensation reactions to create the molecule's structure, and a reductive release mechanism involving a reductase domain of MxcG sets free the peptidyl-carrier protein-bound thioester as an aldehyde, which is then further reduced to the alcohol structure found in myxochelin A . Additionally, the aldehyde can be transaminated to produce a terminal amine . The synthesis of myxochelin analogues has been achieved by modifying the diaminoalkane linker of the two aromatic residues, leading to derivatives with enhanced activity against 5-LO .
Molecular Structure Analysis
Myxochelin A's structure includes two catechol moieties derived from DHBA and a lysine core. The molecule's assembly involves the condensation of these components, followed by a unique reductive release from the NRPS . The structure-activity relationship analysis of myxochelin A analogues has indicated that the secondary alcohol function and chiral center are not essential for biological activity .
Chemical Reactions Analysis
The reductive release mechanism in myxochelin A biosynthesis is a key chemical reaction that involves the reduction of a carrier protein-bound thioester to an aldehyde, which is then either reduced to an alcohol or transaminated to an amine . This mechanism is significant as it represents a general feature in polyketide and nonribosomal peptide biosynthesis . The biosynthesis of myxochelin B, which involves the transamination of the aldehyde intermediate, has also been demonstrated .
Physical and Chemical Properties Analysis
Myxochelin A is characterized by its iron-chelating properties, which are central to its role as a siderophore . However, the inhibition of 5-LO by myxochelins does not correlate with their iron affinities, suggesting that the iron-chelating properties are not responsible for this biological activity . The physical properties, such as solubility and stability, are not explicitly detailed in the provided papers but can be inferred to be typical of small, hydrophilic molecules given their biological role in iron transport.
Scientific Research Applications
Antitumor Activity
- Myxochelin A exhibits potent antitumor activity at non-cytotoxic concentrations, particularly against leukemia cells. Its antileukemic effects are attributed to the inhibition of human 5-lipoxygenase, making it a significant compound for pharmacological investigations (Schieferdecker & Nett, 2016).
- Additionally, it has shown remarkable inhibitory effects on the invasion of murine colon 26-L5 carcinoma cells. Synthesized enantiomers of Myxochelin A demonstrated significant inhibitory activity, confirming its potential as an anticancer agent (Miyanaga et al., 2006).
Inhibition of 5-Lipoxygenase
- Myxochelin A is identified as a potent inhibitor of human 5-lipoxygenase (5-LO), an enzyme implicated in inflammatory and cancer processes. This property is particularly interesting for developing therapeutic agents targeting inflammatory and cancerous conditions (Korp et al., 2015).
Antimicrobial and Antibacterial Properties
- Myxochelin A, along with its derivatives, has been studied for its antimicrobial and antibacterial properties. These properties make it a viable candidate for developing new antimicrobial agents. Research on its derivatives and analogs continues to expand its potential applications in this area (Okoth et al., 2022).
Siderophore Biosynthesis
- As a catecholate-type siderophore, Myxochelin A is involved in iron transport and regulation in various microorganisms. Understanding its biosynthetic pathways can provide insights into microbial iron acquisition and may have implications for biotechnological applications (Gaitatzis et al., 2005).
Safety And Hazards
Future Directions
The unique chemical modification of myxochelin B might provide interesting insights for future microbiological studies to understand the biological function and biosynthesis of secondary metabolite succinylation . The mode of cell to cell communication through quorum sensing that leads to myxobacterial fruiting body formation is unique . In the myxobacterial communication, C-signal, a cell surface-bound protein, is also exchanged during cell to cell contact .
properties
IUPAC Name |
N-[(5S)-5-[(2,3-dihydroxybenzoyl)amino]-6-hydroxyhexyl]-2,3-dihydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7/c23-11-12(22-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-21-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,23-27H,1-2,5,10-11H2,(H,21,28)(H,22,29)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBVGSNESTZACV-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCCC(CO)NC(=O)C2=C(C(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NCCCC[C@@H](CO)NC(=O)C2=C(C(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Myxochelin A | |
CAS RN |
120243-02-9 | |
Record name | N,N′-[(1S)-1-(Hydroxymethyl)-1,5-pentanediyl]bis[2,3-dihydroxybenzamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120243-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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